molecular formula C14H23NO B13803228 4-(5-Nonyl)-pyridine N-oxide CAS No. 53534-29-5

4-(5-Nonyl)-pyridine N-oxide

Cat. No.: B13803228
CAS No.: 53534-29-5
M. Wt: 221.34 g/mol
InChI Key: LQZUVUANAHQVJU-UHFFFAOYSA-N
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Description

4-(5-Nonyl)-pyridine N-oxide is an organic compound that belongs to the class of pyridine N-oxides. Pyridine N-oxides are known for their unique chemical properties and are widely used in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound this compound is characterized by the presence of a nonyl group attached to the pyridine ring, which significantly influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nonyl)-pyridine N-oxide typically involves the oxidation of 4-(5-Nonyl)-pyridine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation using molecular oxygen (O₂) in the presence of a suitable catalyst. This method offers advantages in terms of cost and environmental impact, as it avoids the use of hazardous oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

4-(5-Nonyl)-pyridine N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: The nonyl group and the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) in the presence of catalysts.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyridine N-oxides, reduced pyridine derivatives, and other complex organic molecules.

Scientific Research Applications

4-(5-Nonyl)-pyridine N-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(5-Nonyl)-pyridine N-oxide involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing agent, influencing redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Nonyl)-pyridine
  • 4-(5-Nonyl)-pyridine N-hydroxide
  • 4-(5-Nonyl)-pyridine N-sulfide

Uniqueness

4-(5-Nonyl)-pyridine N-oxide is unique due to its specific structural features, such as the presence of the nonyl group and the N-oxide functionality. These features confer distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

53534-29-5

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

4-nonan-5-yl-1-oxidopyridin-1-ium

InChI

InChI=1S/C14H23NO/c1-3-5-7-13(8-6-4-2)14-9-11-15(16)12-10-14/h9-13H,3-8H2,1-2H3

InChI Key

LQZUVUANAHQVJU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)C1=CC=[N+](C=C1)[O-]

Origin of Product

United States

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